Physicochemical Profile: LogP and tPSA Differentiation from Direct Sulfonyl-Bridged Analog
4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine (CAS 704873-20-1) exhibits a significantly lower predicted lipophilicity (ACD/LogP = -0.04) compared to its direct sulfonyl-bridged analog, 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4), which lacks the central phenyl ring . This structural difference also results in a smaller topological polar surface area (tPSA) of 70 Ų for the target compound versus a calculated tPSA of ~78 Ų for the analog .
| Evidence Dimension | Predicted Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = -0.04; tPSA = 70 Ų |
| Comparator Or Baseline | 4-(Piperazine-1-sulfonyl)-morpholine (CAS 5625-93-4): LogP = ~0.2 (estimated); tPSA = ~78 Ų (calculated) |
| Quantified Difference | LogP difference of -0.24; tPSA difference of -8 Ų |
| Conditions | ACD/Labs Percepta Platform predictions |
Why This Matters
A lower LogP and smaller tPSA for 704873-20-1 suggest improved aqueous solubility and potential for enhanced blood-brain barrier (BBB) penetration compared to the more polar, directly-linked analog, making it a more favorable scaffold for CNS drug discovery .
